molecular formula C11H15IN2O B5820796 N-[2-(dimethylamino)ethyl]-2-iodobenzamide

N-[2-(dimethylamino)ethyl]-2-iodobenzamide

Cat. No. B5820796
M. Wt: 318.15 g/mol
InChI Key: WEVAODPQNXHJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-2-iodobenzamide, also known as DMIBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in imaging and therapy. DMIBA belongs to the class of radiolabeled compounds, which are used in medical imaging to visualize and diagnose diseases.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-iodobenzamide involves its binding to specific receptors in the tissue of interest. N-[2-(dimethylamino)ethyl]-2-iodobenzamide has been shown to bind to sigma-2 receptors, which are overexpressed in various types of cancer cells. The binding of N-[2-(dimethylamino)ethyl]-2-iodobenzamide to sigma-2 receptors results in the activation of apoptotic pathways, leading to cell death.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-2-iodobenzamide has been shown to have a high affinity for sigma-2 receptors, making it an effective imaging and therapeutic agent for cancer. N-[2-(dimethylamino)ethyl]-2-iodobenzamide has also been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(dimethylamino)ethyl]-2-iodobenzamide is its high affinity for sigma-2 receptors, making it an effective imaging and therapeutic agent for cancer. N-[2-(dimethylamino)ethyl]-2-iodobenzamide is also easy to synthesize and can be radiolabeled with various isotopes for imaging purposes. However, one limitation of N-[2-(dimethylamino)ethyl]-2-iodobenzamide is its limited availability and high cost, which may limit its use in clinical settings.

Future Directions

There are several future directions for N-[2-(dimethylamino)ethyl]-2-iodobenzamide research. One direction is the development of new radiolabeled N-[2-(dimethylamino)ethyl]-2-iodobenzamide analogs with improved pharmacokinetic properties. Another direction is the use of N-[2-(dimethylamino)ethyl]-2-iodobenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(dimethylamino)ethyl]-2-iodobenzamide and its potential applications in other diseases, such as neurodegenerative disorders.

Synthesis Methods

N-[2-(dimethylamino)ethyl]-2-iodobenzamide can be synthesized using a variety of methods, including the reaction of 2-iodobenzoyl chloride with N,N-dimethylethanolamine in the presence of a base. The resulting product can then be purified using column chromatography. Other methods involve the reaction of 2-iodobenzamide with N,N-dimethylethylenediamine or N,N-dimethylpropylene diamine.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-iodobenzamide has been extensively studied for its potential applications in medical imaging and therapy. One of the primary uses of N-[2-(dimethylamino)ethyl]-2-iodobenzamide is in positron emission tomography (PET) imaging, which is a non-invasive imaging technique used to visualize and diagnose diseases. N-[2-(dimethylamino)ethyl]-2-iodobenzamide can be radiolabeled with a positron-emitting isotope, such as fluorine-18, and injected into the body. The radiolabeled N-[2-(dimethylamino)ethyl]-2-iodobenzamide will accumulate in the tissue of interest, allowing for the visualization and diagnosis of diseases, such as cancer.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O/c1-14(2)8-7-13-11(15)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVAODPQNXHJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.